3-(1H-Benzimidazol-2-yl)prop-2-enethioamide
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Overview
Description
3-(1H-Benzimidazol-2-yl)prop-2-enethioamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole ring attached to a prop-2-enethioamide group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with acrolein to form the benzimidazole ring, followed by the addition of a thioamide group using reagents such as thiourea or ammonium thiocyanate under acidic conditions .
Industrial Production Methods
Industrial production of 3-(1H-Benzimidazol-2-yl)prop-2-enethioamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-yl)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where electrophiles such as alkyl halides or acyl chlorides react with the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
3-(1H-Benzimidazol-2-yl)prop-2-enethioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(1H-Benzimidazol-2-yl)aniline: A derivative with similar structural features and biological activities.
(1H-Benzimidazol-2-yl)methanone: Another benzimidazole derivative with distinct chemical properties and applications
Uniqueness
3-(1H-Benzimidazol-2-yl)prop-2-enethioamide is unique due to the presence of the prop-2-enethioamide group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
61690-02-6 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)prop-2-enethioamide |
InChI |
InChI=1S/C10H9N3S/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13) |
InChI Key |
RNULQIAEMJSTST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=S)N |
Origin of Product |
United States |
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